Superior Blood-Brain Barrier Penetration and In Vivo Neuroprotection Compared to S-PBN
In a direct head-to-head comparison using the lithium-pilocarpine model of status epilepticus, PBN demonstrated significantly broader neuroprotection than its sulfonated analog S-PBN. When administered at an identical dose of 150 mg/kg, PBN provided significant neuroprotection in five distinct brain regions, whereas S-PBN was protective in only two [1]. The study authors attribute this differential efficacy to the poor brain penetration of S-PBN compared to the BBB-permeable PBN [1].
| Evidence Dimension | In Vivo Neuroprotection (Number of Protected Brain Regions) |
|---|---|
| Target Compound Data | 150 mg/kg PBN protected 5 brain regions (parietal, occipital, perirhinal, piriform cortices, lateral amygdala) |
| Comparator Or Baseline | 150 mg/kg S-PBN protected 2 brain regions (occipital, perirhinal cortices) |
| Quantified Difference | PBN demonstrated neuroprotection in 3 additional brain regions (5 vs. 2) at an equivalent dose |
| Conditions | Lithium-pilocarpine-induced status epilepticus in rats; drug administered 5 min after SE onset; 3 h SE duration |
Why This Matters
For researchers studying CNS disorders, this quantitative regional neuroprotection data directly informs compound selection, confirming PBN's superior brain penetration and efficacy for in vivo neuroprotection studies over the non-penetrant S-PBN.
- [1] Peterson SL, Purvis RS, Griffith JW. Comparison of neuroprotective effects induced by alpha-phenyl-N-tert-butyl nitrone (PBN) and N-tert-butyl-alpha-(2 sulfophenyl) nitrone (S-PBN) in lithium-pilocarpine status epilepticus. Neurotoxicology. 2005;26(6):969-979. View Source
